Momordin Ic
Overview
Description
Momordin Ic is a principal saponin constituent of Kochia scoparia L. Schrad . It has anti-cancer bioactivity and is also a SENP1 Inhibitor . Momordin Ic induces apoptosis through oxidative stress-regulated mitochondrial dysfunction .
Synthesis Analysis
Momordin Ic is a pentacyclic triterpenoid isolated from the fruit of Kochia scoparia (L.) and other medicinal plants . It is a potent inhibitor of SUMO-specific protease 1 (SENP1) that increases SUMOylated proteins in PC3 cells .
Molecular Structure Analysis
The molecular weight of Momordin Ic is 764.94 . Its molecular formula is C41H64O13 .
Chemical Reactions Analysis
Momordin Ic has been found to induce apoptosis in human hepatocellular carcinoma HepG2 cells . This is supported by DNA fragmentation, caspase-3 activation, and PARP cleavage . It triggers reactive oxygen species (ROS) production along with the collapse of mitochondrial membrane potential, cytochrome c release, down-regulation of Bcl-2, and up-regulation of Bax expression .
Physical And Chemical Properties Analysis
Momordin Ic has a molecular weight of 764.94 and a molecular formula of C41H64O13 . It is recommended to be stored at -20°C .
Scientific Research Applications
Cancer Therapy Potential
Momordin Ic, primarily found in Fructus Kochiae, shows promising potential in cancer therapy. It induces apoptosis and autophagy in human hepatoblastoma cancer cells through reactive oxygen species (ROS)-mediated PI3K/Akt and MAPK signaling pathways (Mi et al., 2016). Similarly, it triggers apoptosis in human hepatocellular carcinoma HepG2 cells, affecting mitochondrial pathways and oxidative stress (Wang et al., 2013). Further research indicates its role in apoptosis through PI3K- and MAPK-dependent PPARγ activation in HepG2 cells (Wang et al., 2014).
Impact on Skin Conditions
Momordin Ic has been observed to inhibit HaCaT cell proliferation and enhance apoptosis, potentially beneficial for treating psoriasis. This action is mediated via the Wnt/β-Catenin pathway (Luo et al., 2021).
Leukemia Treatment
In leukemia studies, Momordin I showed cytotoxic effects on human promyelocytic leukemia (HL-60) cells, inducing apoptotic cell death and affecting the expression of apoptosis-related proteins (Kim et al., 2002).
Antitumor and Gastrointestinal Effects
Momordin Ic also exhibits antitumor activities in colon cancer cells, impacting the SENP1/c-MYC signaling pathway (Xianjun et al., 2021). Additionally, it influences gastrointestinal transit in mice, possibly involving serotonin receptors and prostaglandins (Li et al., 2000).
Hepatoprotective Properties
Moreover, Momordin Ic demonstrated hepatoprotective effects against carbon tetrachloride-induced liver damage in rats, indicating its potential as a liver-protecting agent (Kim et al., 2005).
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H64O13/c1-36(2)14-16-41(35(49)50)17-15-39(6)20(21(41)18-36)8-9-24-38(5)12-11-25(37(3,4)23(38)10-13-40(24,39)7)52-34-29(46)30(28(45)31(54-34)32(47)48)53-33-27(44)26(43)22(42)19-51-33/h8,21-31,33-34,42-46H,9-19H2,1-7H3,(H,47,48)(H,49,50)/t21-,22+,23-,24+,25-,26-,27+,28-,29+,30-,31-,33-,34+,38-,39+,40+,41-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBGIDROCYPOE-WEAQAMGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H64O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00914234 | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Momordin Ic | |
CAS RN |
96990-18-0, 195971-47-2 | |
Record name | Momordin Ic | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096990180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scoparianoside B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195971472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28-Hydroxy-28-oxoolean-12-en-3-yl 3-O-pentopyranosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00914234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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